molecular formula C11H14O2 B1329600 Ethyl 3,5-dimethylbenzoate CAS No. 21239-29-2

Ethyl 3,5-dimethylbenzoate

Cat. No. B1329600
CAS RN: 21239-29-2
M. Wt: 178.23 g/mol
InChI Key: IHAAVLXHNOZMBC-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylbenzoate is a chemical compound that is closely related to various benzene derivatives, particularly those with methyl groups as substituents on the benzene ring. While the specific compound "Ethyl 3,5-dimethylbenzoate" is not directly mentioned in the provided papers, we can infer some information based on closely related compounds such as 3,5-dimethylbenzoic acid and other ethyl esters of substituted benzoic acids.

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques. For instance, the synthesis of Ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate involves the use of NMR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction . Similarly, the synthesis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . These methods could potentially be adapted for the synthesis of Ethyl 3,5-dimethylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of 3,5-dimethylbenzoic acid shows a monoclinic space group with a high degree of symmetry within the benzene ring . The crystal structure of Ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate also belongs to the monoclinic system and displays aromatic π-π stacking interactions . These findings suggest that Ethyl 3,5-dimethylbenzoate would also exhibit a well-defined crystalline structure with potential π-π interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. The crystal packing analysis of Ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate indicates good optical properties and thermal stability . The molecular structure of 3,5-dimethylbenzoic acid reveals consistent C-C bond distances and deviations in ring angles due to substituent effects . These properties are likely to be similar in Ethyl 3,5-dimethylbenzoate, suggesting it would have comparable stability and reactivity.

Scientific Research Applications

Crystal Structures and Molecular Associations

  • The study of crystal structures of compounds similar to Ethyl 3,5-dimethylbenzoate, like methyl 3,5-dimethylbenzoate, provides insights into molecular associations and bonding patterns. These structures are formed by C—H⋯O=C bonded molecules arranged into layers, which are significant in understanding intermolecular interactions and material properties (Ebersbach, Seichter, & Mazik, 2022).

Synthesis and Chemical Transformations

  • Research on the synthesis and regiospecific deoxygenation of derivatives of Ethyl 3,5-dimethylbenzoate demonstrates its role in chemical transformations. These processes are crucial for developing various compounds with potential applications in different fields, such as pharmaceuticals and materials science (Bartlett, Holker, O'brien, & Simpson, 1983).

Bioactive Metabolites Production

  • Ethyl 3,5-dimethylbenzoate derivatives are found in bioactive metabolites produced by endophytic fungi, like Phomopsis cassiae. These metabolites exhibit antifungal and cytotoxic activities, highlighting the compound's significance in natural product chemistry and potential pharmaceutical applications (Silva et al., 2005).

Antifungal and Cytotoxic Activities

  • Studies on phenolic derivatives related to Ethyl 3,5-dimethylbenzoate have shown high antifungal activity against various fungi and moderate cytotoxic activity, indicating its potential use in developing new antifungal agents and cancer treatments (Ding et al., 2020).

Non-Linear Optical Properties

  • Research into organic molecules containingcomponents like Ethyl 3,5-dimethylbenzoate reveals their significant non-linear optical properties. These properties are essential in photonics and optoelectronics, indicating the compound's potential in advanced technological applications (Józefowicz et al., 2009).

Antineoplastic Properties

  • Ethyl 3,5-dimethylbenzoate and its derivatives have been studied for their antineoplastic properties. These studies are crucial in the development of new cancer treatment drugs, showcasing the compound's potential in medicinal chemistry (Markosyan et al., 2014).

Spectroscopic Analysis and Chemical Reactivity

  • Spectroscopic analysis of Ethyl 3,5-dimethylbenzoate derivatives provides valuable insights into their chemical reactivity and interactions. This information is vital for understanding the compound's behavior in various chemical environments and its potential applications in chemical synthesis (Singh et al., 2013).

Photophysical Properties

  • The study of photophysical properties of Ethyl 3,5-dimethylbenzoate derivatives, such as ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, informs about their emission behavior in various solvents. This information is crucial for their potential applications in fluorescence spectroscopy and optical materials (Józefowicz et al., 2007).

Marine-Derived Compounds

  • Ethyl 3,5-dimethylbenzoate derivatives have been isolated from marine-derived fungi, indicating their significance in marine natural products chemistry. These compounds have shown inhibitory activities against various pathogens, suggesting their potential in developing new antimicrobial agents (Wang et al., 2017).

Safety And Hazards

When handling Ethyl 3,5-dimethylbenzoate, it is advised to do so in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes . Avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

ethyl 3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAAVLXHNOZMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175482
Record name Ethyl 3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethylbenzoate

CAS RN

21239-29-2
Record name Benzoic acid, 3,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21239-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021239292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-dimethylbenzoate
Source EPA DSSTox
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Record name Ethyl 3,5-dimethylbenzoate
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Record name ETHYL 3,5-DIMETHYLBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1987 - Taylor & Francis
The tricarbonylchromium complexes of the following esters have been prepared: ethyl benzoate, ethyl 2-toluate, ethyl 3-toluate, ethyl 4-toluate, ethyl 2,4-dimethylbenzoate, ethyl 3,5-…
Number of citations: 0 www.tandfonline.com
FH Westheimer, RP Metcalf - Journal of the American Chemical …, 1941 - ACS Publications
In previous publications, 2 one of us has com-puted that part of the effect of substituents on the velocity of saponification which can reasonably be considered electrostatic in origin. …
Number of citations: 29 pubs.acs.org
H XI, X SUN, C Juan, M Qi, PAN Yi, H HU - Chemical Research in Chinese …, 2007 - Elsevier
Although devices based on pseudorotaxanes, can-tenanes, and rotaxanes are commercialized yet, several researches have been done on the applications of these donor-acceptor …
Number of citations: 3 www.sciencedirect.com
M Rodríguez, J Gutiérrez, J Domínguez… - Archiv der …, 2020 - Wiley Online Library
A series of new nitroimidazole‐containing derivatives was synthesized by coupling of 2‐[2‐(2‐methyl‐5‐nitro‐1H‐imidazol‐1‐yl)ethylthio]ethanol with diversely substituted benzoic …
Number of citations: 6 onlinelibrary.wiley.com
DW Schneck, WJ Racz, GH Hirsch, GL Bubbar… - Biochemical …, 1968 - Elsevier
A series of compounds has been synthesized and tested for porphyria-inducing activity in chick embryo liver cells. The results obtained support the idea that the critical feature for …
Number of citations: 23 www.sciencedirect.com
CC Price, DC Lincoln - Journal of the American Chemical Society, 1951 - ACS Publications
Steric inhibition of resonance between a dimethylamino group and a benzene ring has been measured by studying the rates of saponification of ethyl 3-dimethylamino-4-…
Number of citations: 19 pubs.acs.org
ZK Li, HT Wang, HL Yan, JC Yan, ZP Lei, SB Ren… - Fuel, 2021 - Elsevier
Ethanolysis is an efficient approach for converting lignites into chemicals under mild conditions. However, yield of soluble portion from lignite ethanolysis is limited and product …
Number of citations: 14 www.sciencedirect.com
J Deng, N Li, H Liu, Z Zuo, OW Liew, W Xu… - Journal of medicinal …, 2012 - ACS Publications
By virtual screening, compound 1 was found to be active against NS2B-NS3 protease (IC 50 = 13.12 ± 1.03 μM). Fourteen derivatives (22) of compound 1 were synthesized, leading to …
Number of citations: 87 pubs.acs.org
JE Gutiérrez, E Fernandez-Moreira, MA Rodríguez… - Pharmaceuticals, 2022 - mdpi.com
A series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxic activity against eight human cancer as well as 4 non-tumor cell lines. The results …
Number of citations: 1 www.mdpi.com
U Salar, KM Khan, M Taha, NH Ismail, B Ali… - European journal of …, 2017 - Elsevier
Current study is based on the biology-oriented drug synthesis (BIODS) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives 1–26, by treating metronidazole with …
Number of citations: 28 www.sciencedirect.com

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